(2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol
Description
(2S)-2-Amino-2-(3,5-difluoropyridin-4-yl)ethanol is a chiral amino alcohol featuring a pyridine ring substituted with fluorine atoms at the 3- and 5-positions. Its molecular structure includes:
- Stereochemistry: A (2S) configuration at the chiral center, critical for biological activity and interaction with enantioselective targets.
- Functional groups: A primary amino group (-NH₂) and a hydroxyl group (-OH) attached to the ethanol backbone.
- Aromatic system: A 3,5-difluoropyridin-4-yl moiety, which imparts electron-deficient character due to fluorine’s electron-withdrawing effects.
This compound is likely a building block for pharmaceuticals, given its structural similarity to intermediates in kinase inhibitors or enzyme modulators (e.g., derivatives in ) .
Properties
Molecular Formula |
C7H8F2N2O |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H8F2N2O/c8-4-1-11-2-5(9)7(4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m1/s1 |
InChI Key |
FITUYFOXNZCJDC-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=C(C(=C(C=N1)F)[C@@H](CO)N)F |
Canonical SMILES |
C1=C(C(=C(C=N1)F)C(CO)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol typically involves the reaction of 3,5-difluoropyridine with an appropriate amino alcohol under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the amino alcohol, followed by nucleophilic substitution on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can improve performance and durability .
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions . The aminoethanol group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Amoxicillin Trihydrate Derivatives
Example: (2S,5R,6R)-6-[(2R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid trihydrate (Amoxicillin) .
| Property | (2S)-2-Amino-2-(3,5-difluoropyridin-4-yl)ethanol | Amoxicillin Trihydrate |
|---|---|---|
| Core Structure | Pyridine ring with 3,5-difluoro substitution | Beta-lactam bicyclic system |
| Key Functional Groups | Amino, hydroxyl | Beta-lactam, amino, hydroxyl, carboxyl |
| Aromatic Substitution | Electron-deficient (fluorine) | Electron-rich (4-hydroxyphenyl) |
| Molecular Weight | ~200.18 (estimated) | 419.45 |
| Biological Role | Potential enzyme modulator or fragment | Antibiotic (inhibits cell wall synthesis) |
Key Differences :
- The pyridine ring in the target compound enhances lipophilicity and metabolic stability compared to amoxicillin’s polar hydroxyphenyl group.
- Amoxicillin’s beta-lactam ring enables covalent binding to penicillin-binding proteins, absent in the target compound.
Amino Alcohol Derivatives in Patent EP 4 374 877 A2
Example: 3-[2-[2,3-difluoro-4-[[...]-yl]methyl]phenoxy]ethylamino]pentanedioic acid .
| Property | This compound | Patent Compound (Pentanedioic Acid Derivative) |
|---|---|---|
| Core Structure | Simple amino alcohol | Complex spirocyclic system with carboxylic acids |
| Functional Groups | Amino, hydroxyl | Amino, hydroxyl, trifluoromethyl, carboxylic acid |
| Solubility | Moderate (hydroxyl enhances aqueous solubility) | Low (carboxylic acids may form zwitterions) |
| Biological Application | Fragment for drug discovery | Likely enzyme inhibitor (e.g., kinase or protease) |
Key Differences :
- The patent compound’s carboxylic acid groups improve binding to charged residues in enzymes, whereas the target compound’s simpler structure may limit target engagement.
- The trifluoromethyl groups in the patent compound enhance metabolic stability but reduce solubility compared to the target molecule.
(R)-2-Amino-2-(4-hydroxyphenyl)acetic Acid ()
Example: (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid (a penicilloic acid precursor) .
| Property | This compound | (R)-2-Amino-2-(4-hydroxyphenyl)acetic Acid |
|---|---|---|
| Chirality | (2S) configuration | (R) configuration |
| Aromatic Substitution | 3,5-Difluoropyridine (electron-deficient) | 4-Hydroxyphenyl (electron-rich) |
| Functional Groups | Amino, hydroxyl | Amino, carboxyl, hydroxyl |
| Role | Potential pharmacophore fragment | Degradation product/penicillin intermediate |
Key Differences :
- The carboxyl group in the penicilloic acid derivative increases polarity, making it more water-soluble than the target compound.
- Fluorine substitution in the target compound may improve blood-brain barrier penetration compared to the hydroxylated phenyl group.
Research Findings and Implications
- Stereochemistry : The (2S) configuration is critical for binding to chiral targets, analogous to amoxicillin’s (2S,5R,6R) configuration .
- Fluorine Effects : The 3,5-difluoropyridine moiety enhances metabolic stability and lipophilicity, favoring CNS-targeted applications compared to hydroxylated analogs .
- Structural Simplicity : The target compound’s smaller size may limit potency but improve synthetic accessibility compared to complex derivatives in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
